molecular formula C17H14N2O5 B2918618 N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 862827-51-8

N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

カタログ番号: B2918618
CAS番号: 862827-51-8
分子量: 326.308
InChIキー: MXULCHWQNVWIBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This hybrid compound incorporates two privileged heterocyclic scaffolds: the 1,3-benzodioxole and the 2,3-dihydro-1,3-benzoxazol-2-one. These structures are frequently found in compounds investigated for their interactions with the central nervous system. The benzodioxole group is a common pharmacophore in ligands targeting various neuronal receptors, while the dihydrobenzoxazolone moiety is associated with diverse biological activities. The propanamide linker facilitates a specific spatial orientation between these two aromatic systems, making this molecule a valuable chemical tool for probing structure-activity relationships. Its primary research utility lies in the exploration of new therapeutic agents, particularly in the areas of neuroscience and neuropharmacology. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules or as a core structure in high-throughput screening assays to identify novel bioactive compounds. The specific molecular target and detailed mechanism of action for this compound are areas of active investigation, and it is provided to the scientific community to further such research endeavors. This product is intended for laboratory research purposes only.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(18-11-5-6-14-15(9-11)23-10-22-14)7-8-19-12-3-1-2-4-13(12)24-17(19)21/h1-6,9H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULCHWQNVWIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C18H17N3O7S. The compound features a benzodioxole moiety and a benzoxazole derivative, which are significant for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions starting from benzodioxole and benzoxazole intermediates. Common reagents include amines and coupling agents like EDCI or DCC. The synthetic route is optimized for yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference Drug MIC of Reference
Pseudomonas aeruginosa12.5 µg/mLCiprofloxacin1 µg/mL
Escherichia coliModerate inhibitionCiprofloxacin1 µg/mL

The compound demonstrated a significant ability to suppress the growth of Gram-negative bacteria, particularly Pseudomonas aeruginosa, while showing moderate activity against Escherichia coli .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. The compound showed effective scavenging activity, indicating its potential application in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to downstream effects that contribute to its biological activities. This includes inhibition of bacterial growth and induction of apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have revealed that the compound binds effectively to target proteins involved in bacterial regulation and cancer cell proliferation. The binding affinities observed range from -5.8 to -8.2 kcal/mol, indicating strong interactions with these targets .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that modifications to the benzodioxole ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The study utilized agar well-diffusion methods to evaluate effectiveness .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated a significant percentage of inhibition compared to control samples, suggesting its potential as a natural antioxidant agent .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocyclic Moieties Applications/Notes
Target Compound: N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide C₁₇H₁₄N₂O₅ 326.31 Amide, benzodioxol, benzoxazol 1,3-Benzodioxol, 1,3-Benzoxazol Hypothetical use in medicinal chemistry (e.g., enzyme inhibition or receptor binding)
N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide () C₁₇H₁₄N₂O₄S 342.38 Amide, benzodioxol, benzothiazol 1,3-Benzodioxol, 1,3-Benzothiazol Increased lipophilicity due to sulfur; potential antimicrobial activity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 Amide, hydroxyl, methyl None (aromatic benzene) Metal-catalyzed C–H bond functionalization via N,O-bidentate directing group
MDA 2-aldoxime analog: N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine () C₁₁H₁₃NO₃ 207.23 Aldoxime, benzodioxol, methyl 1,3-Benzodioxol Forensic relevance; isomerism detected in analytical studies

Key Differences and Implications

Benzoxazol vs. Benzothiazol (Target vs. Compound)
  • Sulfur’s polarizability in benzothiazol may favor hydrophobic interactions .
  • Metabolic Stability : Sulfur-containing compounds (e.g., benzothiazol) are prone to oxidation, whereas benzoxazol derivatives may exhibit greater metabolic stability.
  • Molecular Weight : The benzothiazol analog is heavier (+16.07 g/mol) due to sulfur substitution .
Role of the Benzodioxol Group

The 1,3-benzodioxol moiety is a common pharmacophore in bioactive compounds, contributing to improved binding affinity and resistance to enzymatic degradation. This group appears in the target compound, the benzothiazol analog (), and the MDA aldoxime analog () .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。